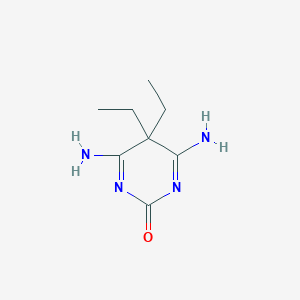
4,6-Diamino-5,5-diethylpyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-5,5-diethylpyrimidin-2-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two amino groups at positions 4 and 6, and two ethyl groups at position 5, along with a keto group at position 2. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-5,5-diethylpyrimidin-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and hydrolysis to yield the desired compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and yield. The use of safer quenching agents and environmentally friendly solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-5,5-diethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4,6-Diamino-5,5-diethylpyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It finds applications in the development of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 4,6-Diamino-5,5-diethylpyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Diamino-6-chloropyrimidine: A related compound with similar structural features but different substituents.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with a phenyl group at position 5.
Uniqueness: 4,6-Diamino-5,5-diethylpyrimidin-2-one is unique due to the presence of two ethyl groups at position 5, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications and properties .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4,6-diamino-5,5-diethylpyrimidin-2-one |
InChI |
InChI=1S/C8H14N4O/c1-3-8(4-2)5(9)11-7(13)12-6(8)10/h3-4H2,1-2H3,(H4,9,10,11,12,13) |
InChI Key |
WKPFJXMUHPLZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NC(=O)N=C1N)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















